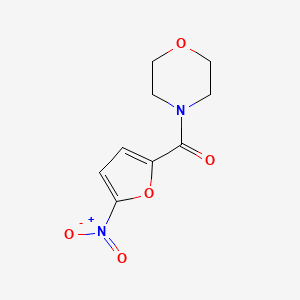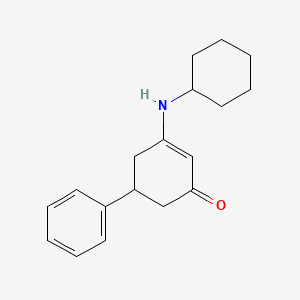![molecular formula C25H34N2O4S B5235083 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and is known for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to act on various molecular targets in cells. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. Additionally, it has been found to interact with certain receptors in cells, which can lead to the activation of various signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and have herbicidal and insecticidal properties. Additionally, it has been found to have the potential to remove heavy metals from contaminated soil.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its unique biochemical and physiological effects, which can be used to study various cellular processes. Additionally, it has been found to have multiple potential applications in various fields, making it a versatile compound for research.
One limitation of using compound X in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis method of compound X can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is to further investigate its potential as a pain-relieving drug and cancer treatment. Additionally, research can be conducted to optimize its herbicidal and insecticidal properties for use in agriculture. Furthermore, research can be conducted to optimize its potential for soil remediation.
Synthesemethoden
The synthesis method of compound X involves the reaction of 2-methyl-4-chlorophenol with 2,6-diethylphenylamine to form 2-methyl-4-(2,6-diethylphenylamino)phenol. This intermediate compound is then reacted with p-toluenesulfonyl chloride to form 2-{4-[(2,6-diethylphenylamino)sulfonyl]-2-methylphenoxy}acetamide. Finally, the addition of cyclohexylamine to this compound results in the formation of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, compound X has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising compound for cancer treatment.
In agriculture, compound X has been found to have herbicidal properties, which can be used to control the growth of weeds in crops. Furthermore, it has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
In environmental science, compound X has been found to have the potential to remove heavy metals from contaminated soil, making it a potential candidate for soil remediation.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-4-19-10-9-11-20(5-2)25(19)26-24(28)17-31-23-15-14-22(16-18(23)3)32(29,30)27-21-12-7-6-8-13-21/h9-11,14-16,21,27H,4-8,12-13,17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIFLLMBGYEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4-methylphenyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5235000.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)

![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5235075.png)
